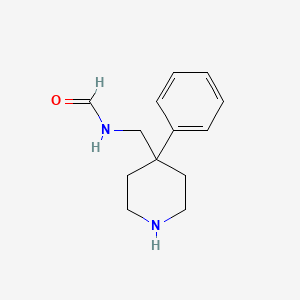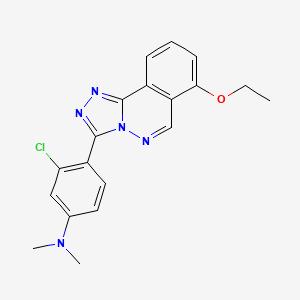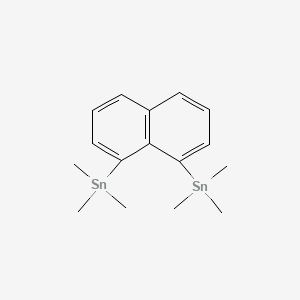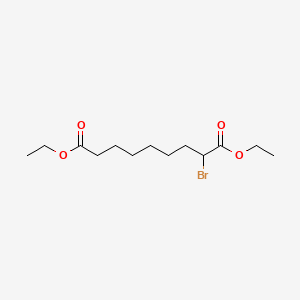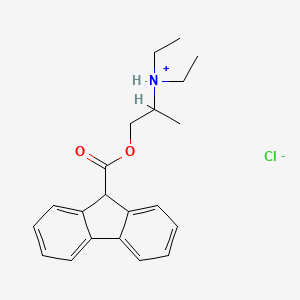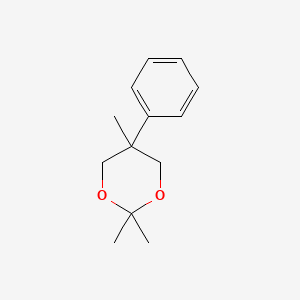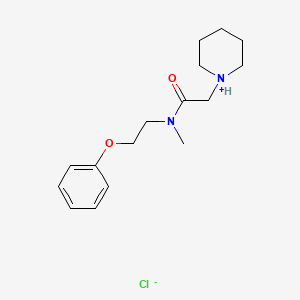
N-Methyl-N-(2-phenoxyethyl)-2-(piperidino)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(2-phenoxyethyl)-2-(piperidino)acetamide hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, a phenoxyethyl group, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2-phenoxyethyl)-2-(piperidino)acetamide hydrochloride typically involves multiple steps. One common method starts with the reaction of 2-phenoxyethanol with N-methylacetamide in the presence of a base to form N-Methyl-N-(2-phenoxyethyl)acetamide. This intermediate is then reacted with piperidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-(2-phenoxyethyl)-2-(piperidino)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: The major products may include carboxylic acids or ketones.
Reduction: The major products are typically alcohols or amines.
Substitution: The products depend on the nucleophile used but may include substituted phenoxyethyl derivatives.
Applications De Recherche Scientifique
N-Methyl-N-(2-phenoxyethyl)-2-(piperidino)acetamide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-Methyl-N-(2-phenoxyethyl)-2-(piperidino)acetamide hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-N-(2-phenoxyethyl)-2-(morpholino)acetamide
- N-Methyl-N-(2-phenoxyethyl)-2-(pyrrolidino)acetamide
- N-Methyl-N-(2-phenoxyethyl)-2-(azepano)acetamide
Uniqueness
N-Methyl-N-(2-phenoxyethyl)-2-(piperidino)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine ring, in particular, may contribute to its binding affinity and specificity for certain molecular targets, distinguishing it from similar compounds with different ring structures.
Propriétés
Numéro CAS |
77791-44-7 |
|---|---|
Formule moléculaire |
C16H25ClN2O2 |
Poids moléculaire |
312.83 g/mol |
Nom IUPAC |
N-methyl-N-(2-phenoxyethyl)-2-piperidin-1-ium-1-ylacetamide;chloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-17(12-13-20-15-8-4-2-5-9-15)16(19)14-18-10-6-3-7-11-18;/h2,4-5,8-9H,3,6-7,10-14H2,1H3;1H |
Clé InChI |
NYBSLGKKPPOERY-UHFFFAOYSA-N |
SMILES canonique |
CN(CCOC1=CC=CC=C1)C(=O)C[NH+]2CCCCC2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Diethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide hydrochloride](/img/structure/B13777609.png)
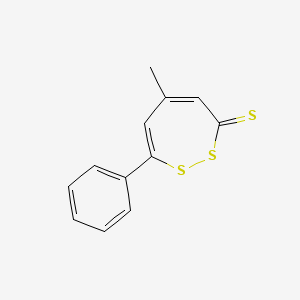
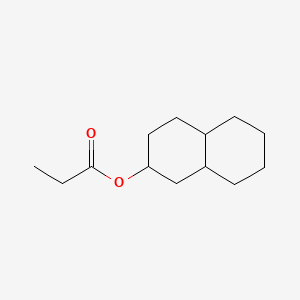
![[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chromium(2+);4-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate](/img/structure/B13777614.png)
![2-[(4-methoxyphenyl)sulfonylamino]pyrimidine-5-carboxylic acid](/img/structure/B13777615.png)
